REACTION_CXSMILES
|
[CH2:1]=[C:2]([CH3:4])[CH3:3].[Br:5][C:6]([CH3:11])([CH3:10])[C:7]([OH:9])=[O:8].FC(F)(F)S(O)(=O)=O>C(Cl)Cl>[Br:5][C:6]([CH3:11])([CH3:10])[C:7]([O:9][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is consumed
|
Type
|
CUSTOM
|
Details
|
The volatile components are evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
the residue is filtered through a pad of neutral alumina using 50% ether/hexane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)OC(C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |